molecular formula C9H10O3 B041798 2-Hydroxyethyl benzoate CAS No. 94-33-7

2-Hydroxyethyl benzoate

Cat. No. B041798
CAS RN: 94-33-7
M. Wt: 166.17 g/mol
InChI Key: LSWRBVSEWBWTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Hydroxyethyl benzoate and its derivatives involves various chemical processes. One study highlights the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, emphasizing the impact of substituents on luminescence properties (Kim et al., 2021). Another study describes the one-pot synthesis method for creating novel compounds from methyl 2-hydroxy-4-carboxybenzoate, showcasing the versatility of 2-Hydroxyethyl benzoate in synthesis (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl benzoate and its analogs has been extensively studied using various analytical techniques. For instance, the crystal and molecular structure of p-hydroxyl benzoate was determined using single crystal X-ray analysis, providing insights into the compound's structural characteristics (Yang Jing-wu, 2002).

Chemical Reactions and Properties

2-Hydroxyethyl benzoate undergoes various chemical reactions, leading to a wide range of compounds with diverse properties. Phosphine-promoted divergent annulations of δ-acetoxy allenoates with α-hydroxy-β-carbonyl ester derivatives illustrate the compound's reactivity and the potential to create complex molecules (Tongsheng Xu et al., 2019).

Physical Properties Analysis

Studies on the physical properties of 2-Hydroxyethyl benzoate derivatives have shown a range of behaviors. The liquid crystalline properties of hydroxybiphenyl benzoate and biphenyl bis(benzoate) derivatives were investigated, revealing insights into their mesophases and transition temperatures (Samy M. Ahmed et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Hydroxyethyl benzoate derivatives, such as reactivity and binding capabilities, have been explored. The synthesis and biological evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated potential antimycobacterial activity, highlighting the chemical versatility and biological relevance of these compounds (Jan Tengler et al., 2013).

Scientific Research Applications

  • Radiolytic Hydroxylation of Benzoate : It is used to determine rate constants for hydroxyl radical reactions, where the fluorescence intensity of 2-HOBZ is detectable down to 0.15 M. This application is significant in understanding and measuring reactive oxygen species in chemical systems (Motohashi & Saito, 1993).

  • Antibacterial Activity : Certain 2-Hydroxyethyl benzoate derivatives show excellent inhibition activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating its potential in developing new antibacterial agents (Linhua, 2013).

  • Synthesis of RNA and DNA Mixtures : It aids in the selective 2'-benzoylation of protected ribonucleosides, enabling the synthesis and isolation of RNA and DNA mixtures in a solid phase on silica gel support. This application is crucial for research in molecular biology and genetics (Kempe et al., 1982).

  • Synthesis of Esters : It is used in the efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride, promoting green and clean chemical processes for ester production (Bhanawase & Yadav, 2017).

  • Chemosensors for Metal Ions : 2-Hydroxyethyl benzoate derivatives are used to develop chemosensors for detecting specific metal ions like Hg2+ and Cu2+ through distinctive color changes, showcasing its application in analytical chemistry and environmental monitoring (Cheng et al., 2006).

  • Enhancing Solubility of NSAIDs : Sodium benzoate, a related compound, is known to enhance the solubilities of poorly water-soluble non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential in pharmaceutical formulation and drug delivery systems (Maheshwari et al., 2007).

  • Benzoate Metabolism and Genetic Expression : In microbiology, it's crucial in understanding the metabolism and genetic expression related to the degradation of benzoate compounds, specifically in Pseudomonas putida(arvilla) mt-2 (Nakazawa & Yokota, 1973).

Safety And Hazards

When handling 2-Hydroxyethyl benzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for 2-Hydroxyethyl benzoate were not found in the search results, it is worth noting that benzoate esters like 2-Hydroxyethyl benzoate are commonly used in pharmaceuticals and cosmetics, suggesting potential for continued use and research in these fields .

properties

IUPAC Name

2-hydroxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWRBVSEWBWTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53806-80-7
Record name Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53806-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20879477
Record name 1,2-ETHANEDIOL, MONOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl benzoate

CAS RN

94-33-7
Record name 2-Hydroxyethyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol monobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediol, 1-benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-ETHANEDIOL, MONOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL MONOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of benzonitrile (103g) in ethylene glycol (310g) was heated at reflux under substantially anhydrous conditions for 3 days. The reaction mixture was cooled and added to a mixture of ice and water (about 300ml). The resulting mixture was extracted with ether (3 × 300ml) and the combined ether extract back-washed with water (2 × 300ml) and then with a saturated sodium chloride solution (300ml). The ether solution was dried over anhydrous sodium sulfate. The ether was evaporated and the residual oil distilled to give 108g (65% of theoretical) of ethylene glycol monobenzoate, b.p. 132°-135° C./1.5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of benzonitrile (103 g) in ethylene glycol (310 g) was heated at reflux under substantially anhydrous conditions for 3 days. The reaction mixture was cooled and added to a mixture of ice and water (about 300 ml). The resulting mixture was extracted with ether (3×300 ml) and the combined ether extract back-washed with water (2×300 ml) and then with a saturated sodium chloride solution (300 ml). The ether solution was dried over anhydrous sodium sulfate. The ether was evaporated and the residual oil distilled to give 108 g (65% of theoretical) of ethylene glycol monobenzoate, b.p. 132°-135° C./1.5 mm Hg.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl benzoate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl benzoate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl benzoate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl benzoate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl benzoate

Citations

For This Compound
237
Citations
HVR Iengar, PD Ritchie - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… A more puzzling feature of the pyrolysis of 2-hydroxyethyl benzoate is the very ready evolution of small quantities of water (even in the early stages of a simple distillation). There are …
Number of citations: 6 pubs.rsc.org
T Yoshino, S Inaba, H Komura, Y Ishido - Journal of the Chemical …, 1977 - pubs.rsc.org
… Runs 1-3 all gave 2-hydroxyethyl benzoate as the main product, together with a small amount of ethylene glycol dibenzoate; we were able to obtain the former selectively by performing …
Number of citations: 20 pubs.rsc.org
U Meyer, WF Hoelderich - Applied Catalysis A: General, 1999 - Elsevier
… The transesterification of methyl benzoate and dimethyl terephthalate with ethylene glycol to 2-hydroxyethyl benzoate and 2-hydroxyethyl terephthalate, respectively, was investigated in …
Number of citations: 53 www.sciencedirect.com
M Yamaguchi, T Takata, T Endo - Tetrahedron letters, 1988 - Elsevier
While 1-oxo-4-methoxy-2.2,6,6-tetramethylpiperidinium chloride 1 does not oxidize the hydroxy group of 2-hydroxyethyl benzoate and 3-hydroxypropyl benzoate, it oxidizes those of 4-…
Number of citations: 33 www.sciencedirect.com
K Tomita - Polymer, 1976 - Elsevier
… The propagation reaction proceeds by the nucleophilic attack of hydroxyl end groups upon ester carbonyl groups in 2-hydroxyethyl benzoate end groups. The reaction intermediate is …
Number of citations: 107 www.sciencedirect.com
H Zhao, Z Song - Biochemical Engineering Journal, 2010 - Elsevier
… In addition, 2-hydroxyethyl benzoate was a poor acyl donor … Therefore, the migration of 2-hydroxyethyl benzoate is not … the concentration of 2-hydroxyethyl benzoate as 0.075 mM based …
Number of citations: 42 www.sciencedirect.com
TH Shah, JI Bhatty, GA Gamlen, D Dollimore - Polymer, 1984 - Elsevier
… According to his view the propagation reaction proceeds by the nucleophilic attack of hydroxyl end groups upon ester carbonyl groups in the 2hydroxyethyl benzoate end groups. The …
Number of citations: 63 www.sciencedirect.com
AS Chegolya, VV Shevchenko… - Journal of Polymer …, 1979 - Wiley Online Library
… 2-Hydroxyethyl benzoate synthesized from ethylene oxide and benzoic acid and purified by vacuum distillation was investigated as a model of a 2-hydroxyethyl ester end group. …
Number of citations: 39 onlinelibrary.wiley.com
D Ribitsch, EH Acero, K Greimel… - Biocatalysis and …, 2012 - Taylor & Francis
… The substrate specificity was investigated with bis(benzoyloxyethyl)terephthalate (3PET) and Tha_Cut1 was shown to release primarily 2-hydroxyethyl benzoate. This contrasts with the …
Number of citations: 146 www.tandfonline.com
D Pečar, A Goršek - International Journal of Chemical Kinetics, 2015 - Wiley Online Library
… As already mentioned, we wanted to maximize the production of 2-hydroxyethyl benzoate and that was achieved by conducting the reaction under equimolar conditions and with the …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.